N-(1,3-benzodioxol-5-yl)undecanamide

Description

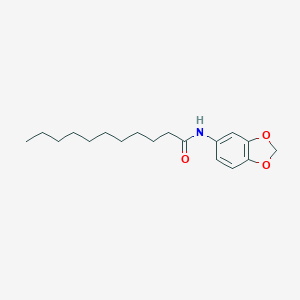

N-(1,3-Benzodioxol-5-yl)undecanamide is a synthetic amide derivative featuring a 1,3-benzodioxole moiety linked to an 11-carbon aliphatic chain via an amide bond. This compound is part of a broader class of benzodioxol-containing amides studied for diverse pharmacological applications, including antimicrobial, anticancer, and antifungal activities .

Properties

Molecular Formula |

C18H27NO3 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)undecanamide |

InChI |

InChI=1S/C18H27NO3/c1-2-3-4-5-6-7-8-9-10-18(20)19-15-11-12-16-17(13-15)22-14-21-16/h11-13H,2-10,14H2,1H3,(H,19,20) |

InChI Key |

TWYSICZOQRHALV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)NC1=CC2=C(C=C1)OCO2 |

Canonical SMILES |

CCCCCCCCCCC(=O)NC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

- N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide (C₉H₈ClNO₃): This shorter-chain analogue replaces the undecanamide with a chloroacetamide group. Its molecular weight (213.62 g/mol) is significantly lower than the target compound, suggesting higher aqueous solubility but reduced membrane affinity .

- G-224 (13-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)-2,4,12-tridecatrienamide) :

Featuring a 13-carbon unsaturated chain, G-224 exhibits greater conformational flexibility and lipophilicity. The conjugated diene system may enhance interactions with hydrophobic binding pockets in biological targets, a property absent in the saturated undecanamide chain of the target compound .

Table 1: Key Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| N-(1,3-Benzodioxol-5-yl)undecanamide | C₁₈H₂₅NO₃ | 303.40 | 11-carbon chain, saturated amide |

| N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide | C₉H₈ClNO₃ | 213.62 | Chloroacetamide, short chain |

| G-224 | C₂₄H₃₀N₂O₃ | 394.51 | 13-carbon unsaturated chain, isobutyl |

Functional Analogues with Modified Linkages

- N-(1,3-Benzodioxol-5-yl)arylsulfonamides :

These derivatives replace the amide bond with a sulfonamide group. Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), influencing ionization and bioavailability. reports weak antibacterial activity (MIC >100 µg/mL) for these compounds, likely due to reduced membrane penetration compared to lipophilic amides . - N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: A capsaicin analogue with a sulfonamide bond, this compound demonstrated cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 32 µM).

Heterocyclic and Hybrid Derivatives

- 3-(1,3-Benzodioxol-5-yl)-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide: This hybrid incorporates a 1,2,4-oxadiazole ring, known for metabolic stability and hydrogen-bonding capacity. The oxadiazole moiety may improve target affinity compared to simple amides, though its larger size (MW = 424.41 g/mol) could reduce bioavailability .

- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide : A tripartite hybrid with imidazole and semicarbazone pharmacophores. The imidazole group enables coordination with metal ions in enzymatic active sites, a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.